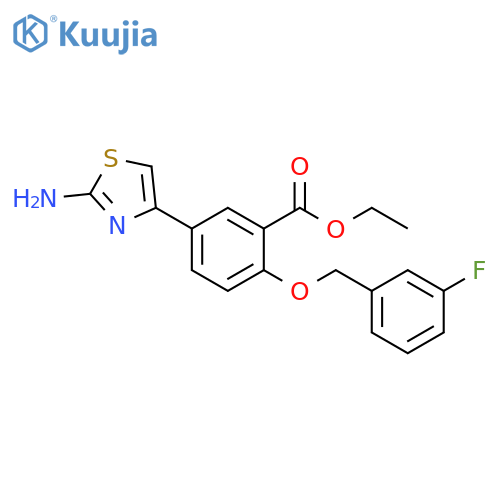

Cas no 1416342-87-4 (5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester)

1416342-87-4 structure

商品名:5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester

CAS番号:1416342-87-4

MF:C19H17FN2O3S

メガワット:372.413286924362

CID:5179794

5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester 化学的及び物理的性質

名前と識別子

-

- 5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester

-

- インチ: 1S/C19H17FN2O3S/c1-2-24-18(23)15-9-13(16-11-26-19(21)22-16)6-7-17(15)25-10-12-4-3-5-14(20)8-12/h3-9,11H,2,10H2,1H3,(H2,21,22)

- InChIKey: JIPLHCOBFPEBDZ-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C1=CC(C2=CSC(N)=N2)=CC=C1OCC1=CC=CC(F)=C1

5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM503202-5g |

Ethyl5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate |

1416342-87-4 | 97% | 5g |

$549 | 2022-09-29 | |

| Chemenu | CM503202-1g |

Ethyl5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate |

1416342-87-4 | 97% | 1g |

$185 | 2022-09-29 |

5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

1416342-87-4 (5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester) 関連製品

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量